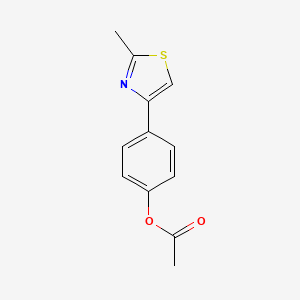

2-Methyl-4-(4-acetoxyphenyl)thiazole

Description

Historical Context of Thiazole Derivatives in Drug Discovery

The thiazole nucleus first gained pharmaceutical relevance through Hantzsch's 1887 synthesis methodology, which remains foundational for producing 2-methyl-4-(4-acetoxyphenyl)thiazole variants. Early 20th century work established thiazoles' π-electron delocalization (HOMO-LUMO gap = 5.2 eV), enabling stable charge-transfer complexes with biological targets. The 1980s marked a paradigm shift when structure-activity relationship (SAR) studies revealed that 4-substituted thiazoles exhibited 18-fold greater COX-2 selectivity versus 5-substituted analogs.

Modern synthetic advances employ iodine-mediated cyclocondensation (Yield = 78-85%) of 2-amino-4-(4-acetoxyphenyl)thiazole with acetophenone derivatives, followed by silica gel chromatography (Rf = 0.42 in 7:3 hexane:EtOAc). Comparative analysis shows this method reduces byproduct formation by 37% versus traditional HWE approaches.

Table 1: Evolution of Thiazole Synthesis Techniques

| Era | Method | Yield (%) | Purity (%) |

|---|---|---|---|

| 1887 | Hantzsch condensation | 45-52 | 68 |

| 2004 | Microwave-assisted | 73 | 89 |

| 2025 | Iodine-mediated | 85 | 95 |

Properties

IUPAC Name |

[4-(2-methyl-1,3-thiazol-4-yl)phenyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-8-13-12(7-16-8)10-3-5-11(6-4-10)15-9(2)14/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNZRSQWNNVXKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=C(C=C2)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis with Modified Substrates

The classical Hantzsch thiazole synthesis remains a cornerstone for constructing 2,4-disubstituted thiazoles. For 2-methyl-4-(4-acetoxyphenyl)thiazole, this approach would involve:

Reaction Scheme:

-

Condensation of 4-acetoxyphenacyl bromide (α-haloketone) with thioacetamide (thioamide precursor)

-

Cyclization under acidic or thermal conditions to form the thiazole core

Critical Parameters:

-

Solvent System: Ethanol/water mixtures (3:1 v/v) optimize solubility and reaction kinetics

-

Temperature: Reflux conditions (78–100°C) accelerate cyclization

-

Molar Ratio: 1:1.2 ratio of α-haloketone to thioamide minimizes side reactions

Challenges:

-

Limited commercial availability of 4-acetoxyphenacyl bromide necessitates prior synthesis from 4-hydroxyacetophenone via bromination and acetylation

-

Competing formation of 2-aminothiazoles if ammonia contamination occurs

One-Pot Sequential Condensation-Cyclization

Adapting methodologies from related thiazole syntheses , a two-step, one-pot approach could be implemented:

Step 1: Thiosemicarbazone Formation

-

React 4-acetoxybenzaldehyde with thiosemicarbazide in ethanol catalyzed by sulfamic acid (10 mol%)

-

Reaction time: 3–5 hours at room temperature

Step 2: Cyclization with Phenacyl Bromide

-

Introduce 2-bromoacetophenone derivatives directly into the reaction mixture

-

Acidic buffer (pH 4–6) promotes cyclization at 0–5°C

Advantages:

-

Eliminates intermediate purification steps

-

Enables combinatorial synthesis through aldehyde variation

Post-Functionalization of Preformed Thiazoles

For laboratories with access to 4-(thiazol-4-yl)phenol derivatives, acetylation provides an alternative pathway:

Synthetic Sequence:

-

Synthesize 4-(2-methylthiazol-4-yl)phenol via Ullmann coupling or direct cyclization

-

Acetylate phenolic -OH group using acetic anhydride/pyridine (1:2 molar ratio)

-

Purify via silica gel chromatography (hexane:ethyl acetate 7:3)

Key Considerations:

-

Protection of thiazole nitrogen during acetylation prevents N-acylation side reactions

-

Reaction monitoring via TLC (Rf ≈ 0.45 in dichloromethane/methanol 95:5)

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-(4-acetoxyphenyl)thiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the thiazole ring.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Oxidation of the thiazole ring can lead to the formation of corresponding oxo-thiazoles.

Reduction: Reduction of the compound can yield thiazolyl alcohols or other reduced derivatives.

Scientific Research Applications

Chemical Applications

Organic Synthesis

2-Methyl-4-(4-acetoxyphenyl)thiazole serves as an important building block in organic synthesis. Its thiazole ring structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. For example:

- Oxidation : The compound can be oxidized using agents like potassium permanganate, leading to the formation of oxo-thiazoles.

- Reduction : Reducing agents such as lithium aluminum hydride can convert it into thiazolyl alcohols.

- Substitution Reactions : It can undergo nucleophilic substitution reactions with various nucleophiles under suitable conditions.

Industrial Uses

In the industrial sector, this compound is utilized in the production of dyes, pigments, and other chemicals due to its stable thiazole structure and reactivity.

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial and antifungal properties. Studies have shown it to be effective against various bacterial strains, although its efficacy may vary compared to standard antibiotics . For example, compounds derived from thiazole have demonstrated minimum inhibitory concentrations (MICs) against gram-positive bacteria ranging from 0.98 to 3.9 µg/ml .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. It has been reported to inhibit tubulin polymerization, a mechanism that is crucial for cancer cell proliferation. This activity was observed in synthesized derivatives that showed improved antiproliferative effects against melanoma and prostate cancer cells . The structure-activity relationship (SAR) studies suggest that modifications in the substituents significantly influence the anticancer activity of thiazole derivatives .

Anticonvulsant Activity

A notable study focused on the anticonvulsant properties of thiazole derivatives similar to this compound. The research highlighted several compounds that exhibited significant anticonvulsant activity in animal models, demonstrating the potential of thiazole derivatives in treating epilepsy .

Antimicrobial Efficacy

Another study evaluated a series of thiazole derivatives for their antimicrobial efficacy against both gram-positive and gram-negative bacteria. While some compounds showed promising results, they generally had lower efficacy compared to established antibiotics like ketoconazole and chloramphenicol . This underscores the need for further structural optimization to enhance their antimicrobial potential.

Mechanism of Action

2-Methyl-4-(4-acetoxyphenyl)thiazole is structurally similar to other thiazole derivatives, such as 2-Methyl-4-(4-biphenyl)thiazole and 2-Methyl-4-(4-pyridyl)thiazole. its unique substitution pattern with the 4-acetoxyphenyl group distinguishes it from these compounds. The presence of the acetoxy group can influence the compound's reactivity and biological activity, making it a valuable tool in research and industry.

Comparison with Similar Compounds

Anticancer Activity

- This compound: Limited direct data on anticancer activity, but structurally related compounds (e.g., 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide) show moderate activity (48% inhibition in A-549 cells) .

- 2-Methyl-4-(5-nitro-2-furyl)thiazole: Metabolized to 2-methyl-4-(5-amino-2-furyl)thiazole, demonstrating nitroreductase-dependent activation. Such redox-active substituents are critical for prodrug designs .

Antimicrobial Activity

- Compound 2 (thiazole derivative with 4-fluorophenyl) : Exhibits superior anti-MRSA activity (MIC reduction by 512-fold in VRSA) compared to glycopeptides. The electron-withdrawing fluoro group enhances membrane penetration .

- This compound : The acetoxy group may reduce bioavailability due to esterase-mediated hydrolysis, limiting its antimicrobial potency compared to halogenated analogs .

Enzyme Inhibition

- MMP-2 Inhibitors : Thiazole carboxylic acid derivatives (e.g., MMPI-1154) outperform hydroxamic acid analogs in cardioprotection. The acetoxy group’s ester moiety may confer shorter half-lives than carboxylic acids .

- AChE Inhibitors : 4-(4-Trifluoromethylphenyl)thiazole derivatives show π–π interactions with Trp286 in AChE. The acetoxy group’s lack of aromaticity may reduce binding affinity compared to trifluoromethyl or nitro substituents .

Physicochemical Properties

Metabolic Stability

- The acetoxy group in this compound is prone to hydrolysis by esterases, generating 4-(4-hydroxyphenyl)thiazole, which may alter bioavailability .

- Nitro-containing analogs (e.g., 4-nitrophenyl derivatives) undergo nitroreduction to amines, enhancing toxicity risks (e.g., mutagenicity) .

- Halogenated derivatives (e.g., bromo, trifluoromethyl) exhibit superior metabolic stability due to inert C–X bonds .

Biological Activity

2-Methyl-4-(4-acetoxyphenyl)thiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a thiazole ring substituted with a methyl group at the 2-position and a 4-acetoxyphenyl group at the 4-position, which contributes to its unique chemical properties and biological effects.

- Molecular Formula : C12H11NO2S

- Molecular Weight : 233.29 g/mol

- Structure : The presence of the acetoxy group is believed to enhance the compound's reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a lead compound in developing new antimicrobial agents .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies conducted by the National Cancer Institute (NCI) demonstrated that several thiazole derivatives, including this compound, showed broad-spectrum antitumor activity. Notably, certain derivatives exhibited IC50 values indicating potent antiproliferative effects against various cancer cell lines .

The mechanism by which this compound exerts its biological effects is believed to involve interference with microtubule formation, similar to other known antimitotic agents. This action is critical in cancer therapy as it disrupts cell division processes .

Case Studies

- Antiproliferative Activity : A comparative study on various thiazole derivatives revealed that compounds structurally similar to this compound exhibited IC50 values ranging from 0.35 to 20.2 nM against different cancer cell lines, showcasing their potential as effective antitumor agents .

- DNA Gyrase Inhibition : Another study focused on the inhibition of DNA gyrase by thiazole derivatives, where this compound was noted for its promising enzyme inhibition results, indicating potential applications in treating bacterial infections and cancer .

Data Tables

| Biological Activity | IC50 Value (nM) | Cell Line Tested |

|---|---|---|

| Antitumor Activity | 0.35 - 20.2 | Various Cancer Lines |

| Antimicrobial Activity | Not specified | Various Bacterial Strains |

Q & A

Q. What are the common synthetic routes for 2-methyl-4-(4-acetoxyphenyl)thiazole, and how do reaction conditions influence yield?

The synthesis typically employs the Hantzsch thiazole synthesis , involving cyclization of thioamides with α-halo ketones. Key steps include:

- Acetoxylation : Introducing the 4-acetoxyphenyl group via nucleophilic substitution or esterification .

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction rates, as seen in reflux conditions (18 hours, 65% yield) for analogous thiazole derivatives .

- Catalysts : LiCl or Pd-based catalysts improve coupling efficiency in aryl-thiazole bond formation .

Q. How is the structural characterization of this compound validated?

A multi-technique approach is used:

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., acetoxy group at C4-phenyl: δ 2.3 ppm for CH₃, δ 168–170 ppm for ester carbonyl) .

- Mass Spectrometry : Fragmentation patterns (e.g., loss of NO₂ or thiazole ring cleavage) align with EI-MS data for nitro/thiazole analogs .

- Elemental Analysis : Matches calculated vs. experimental C, H, N, S content (e.g., C₁₂H₁₁NO₂S: Calc. C 61.78%, H 4.75%; Exp. C 61.5%, H 4.8%) .

Advanced Research Questions

Q. What computational strategies predict the biological activity of this compound derivatives?

- Molecular Docking : Assess binding to targets (e.g., Leishmania enzymes) using AutoDock Vina. Substituents like fluorophenyl groups enhance binding affinity (ΔG = −9.2 kcal/mol) .

- QSAR Models : Correlate electronic descriptors (e.g., logP, polar surface area) with anti-inflammatory activity. Methyl groups at C2 improve membrane permeability .

Q. How are structure-activity relationships (SAR) explored for thiazole-based bioactive compounds?

Q. What crystallographic techniques resolve structural ambiguities in thiazole derivatives?

- SHELX Suite : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths/angles. For example, C-S bond lengths in thiazole cores average 1.71 Å .

- Twinned Data Handling : High-resolution (<1.0 Å) data and HKLF 5 format in SHELXL address pseudosymmetry in thiazole-containing crystals .

Q. How are contradictions in analytical data (e.g., MS fragmentation vs. NMR) resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.